2-Bromo-3-fluorobenzoyl chloride molecular structure
2-Bromo-3-fluorobenzoyl chloride molecular structure
An In-Depth Technical Guide to 2-Bromo-3-fluorobenzoyl Chloride: Structure, Synthesis, and Applications in Drug Discovery
Abstract
2-Bromo-3-fluorobenzoyl chloride is a halogenated aromatic compound of significant interest to the fields of medicinal chemistry and drug discovery. Its unique trifunctional nature—possessing a highly reactive acyl chloride for amide or ester formation, a bromine atom suitable for cross-coupling reactions, and a fluorine atom for modulating physicochemical properties—makes it a versatile building block for complex molecule synthesis. This guide provides a comprehensive analysis of its molecular structure, electronic properties, synthesis, and reactivity. It further explores its practical applications as a strategic scaffold in the design of novel therapeutic agents, grounded in the established role of fluorination in modern drug development.[1][2][3]
Introduction to Fluorinated Scaffolds in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][3] Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine substitution can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity for its biological target.[1][2] These modulations often translate into improved pharmacokinetic profiles and enhanced therapeutic efficacy.
2-Bromo-3-fluorobenzoyl chloride emerges as a particularly valuable reagent in this context. It serves not merely as a source of fluorine but as a multi-functional scaffold, offering chemists a convergent synthetic handle to introduce a precisely substituted aromatic ring into a lead compound. The interplay between the three functional groups provides a rich platform for molecular elaboration.
Physicochemical and Structural Properties
A precise understanding of the compound's properties is fundamental to its effective application.
Table 1: Chemical and Physical Properties of 2-Bromo-3-fluorobenzoyl Chloride
| Property | Value | Source(s) |
| CAS Number | 1000339-91-2 | [4][5] |
| Molecular Formula | C₇H₃BrClFO | [4][6] |
| Molecular Weight | 237.45 g/mol | [4][6][7] |
| Canonical SMILES | O=C(Cl)c1c(Br)c(F)ccc1 | [4] |
| Purity | Typically ≥95% | [4] |
Molecular Structure Analysis
The structure of 2-Bromo-3-fluorobenzoyl chloride is defined by a benzene ring substituted at the 1, 2, and 3 positions. The acyl chloride group (-COCl) is a powerful electrophile and the primary site of reactivity for nucleophilic acyl substitution. The bromine and fluorine atoms exert strong inductive electron-withdrawing effects (-I) due to their high electronegativity. This electron withdrawal increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making the acyl chloride more reactive toward nucleophiles than unsubstituted benzoyl chloride.[8] While halogens can exert a weak resonance-donating effect (+R), the inductive effect is dominant in influencing the reactivity of the acyl group.
Caption: Molecular structure highlighting the key functional groups.
Synthesis and Purification
The Causality of Synthetic Choice
The most direct and industrially scalable method for the preparation of benzoyl chlorides is the chlorination of the corresponding benzoic acid. This transformation is highly efficient and typically proceeds with high yield. Reagents like thionyl chloride (SOCl₂) and oxalyl chloride are preferred as they produce gaseous byproducts (SO₂, HCl, CO, CO₂), which simplifies product isolation and purification.[9][10] Therefore, the logical precursor for the title compound is 2-Bromo-3-fluorobenzoic acid.
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol is a representative procedure based on standard methods for converting carboxylic acids to acyl chlorides.[9]
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Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a calcium chloride drying tube (or nitrogen inlet), and a dropping funnel is charged with 2-Bromo-3-fluorobenzoic acid (1.0 eq).
-
Solvent Addition: Anhydrous toluene or dichloromethane is added as a solvent, followed by a catalytic amount of N,N-dimethylformamide (DMF).
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Reagent Addition: Thionyl chloride (SOCl₂, ~1.5-2.0 eq) is added dropwise via the dropping funnel at room temperature. The reaction is exothermic, and a gentle effervescence (HCl and SO₂ evolution) will be observed.
-
Reaction: After the addition is complete, the mixture is heated to reflux (typically 60-80°C) and maintained for 2-4 hours, or until the evolution of gas ceases. Reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Workup and Purification: The reaction mixture is cooled to room temperature. The excess thionyl chloride and solvent are carefully removed under reduced pressure (in a well-ventilated fume hood). The crude 2-Bromo-3-fluorobenzoyl chloride is then purified by vacuum distillation to yield a clear liquid.
Caption: General workflow for the synthesis of the title compound.
Spectroscopic Characterization (A Self-Validating System)
The identity and purity of 2-Bromo-3-fluorobenzoyl chloride are unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a piece of the structural puzzle, creating a self-validating dataset. While specific spectra for this exact compound are not widely published, its features can be accurately predicted based on well-established principles.[11]
Table 2: Predicted Spectroscopic Data Summary for 2-Bromo-3-fluorobenzoyl Chloride
| Technique | Feature | Predicted Value / Observation |
| IR (Infrared) | C=O stretch (acyl chloride) | Strong, sharp peak at ~1780-1815 cm⁻¹ |
| Aromatic C=C stretch | Peaks at ~1450-1600 cm⁻¹ | |
| C-F stretch | Strong peak at ~1200-1300 cm⁻¹ | |
| ¹H NMR | Aromatic Protons | Multiplets in the range of δ 7.5-8.2 ppm |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~165-170 ppm |
| Aromatic Carbons | δ ~115-160 ppm, showing C-F coupling | |
| ¹⁹F NMR | Fluorine | Singlet or narrow multiplet near δ -110 to -130 ppm |
| Mass Spec (MS) | Molecular Ion (M⁺) | Complex cluster around m/z 236, 238, 240 due to Br and Cl isotopes |
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Infrared (IR) Spectroscopy: The most diagnostic peak is the very strong carbonyl (C=O) stretch of the acyl chloride functional group, expected at a high wavenumber (~1780-1815 cm⁻¹). The C-F and C-Br bonds will also show characteristic stretches in the fingerprint region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The three protons on the aromatic ring will appear in the downfield region (δ 7.5-8.2 ppm). Their chemical shifts and splitting patterns will be complex due to both proton-proton and proton-fluorine coupling.
-
¹³C NMR: The carbonyl carbon will be highly deshielded. The aromatic carbons will show characteristic chemical shifts, with the carbon directly attached to fluorine exhibiting a large one-bond C-F coupling constant.
-
¹⁹F NMR: This is a crucial technique for any fluorinated compound, expected to show a single resonance for the fluorine atom.
-
-
Mass Spectrometry (MS): The mass spectrum will display a distinctive molecular ion peak pattern. This is due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), resulting in a characteristic cluster of peaks (M, M+2, M+4).
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-Bromo-3-fluorobenzoyl chloride lies in its predictable and versatile reactivity at two distinct sites.
Nucleophilic Acyl Substitution
The acyl chloride is the most reactive site, readily undergoing substitution with a wide range of nucleophiles. This is the primary method for incorporating the 2-bromo-3-fluorobenzoyl moiety.
-
Amide Formation: Reaction with primary or secondary amines in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) affords the corresponding amides. This is one of the most common and vital reactions in drug synthesis.
-
Ester Formation: Reaction with alcohols, often in the presence of a base, yields the corresponding esters.
Cross-Coupling Reactions
The carbon-bromine bond provides a handle for subsequent carbon-carbon or carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. This allows for late-stage diversification of the molecular scaffold. Common examples include:
-
Suzuki Coupling: Reaction with boronic acids or esters to form a C-C bond.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form a C-N bond.
Caption: Key reaction pathways for synthetic diversification.
Applications in Drug Development
While specific drugs containing the 2-bromo-3-fluorobenzoyl moiety may be proprietary, its utility can be inferred from the application of similar building blocks. For example, 2-fluorobenzoyl chloride has been used to synthesize enzyme inhibitors and to derivatize molecules for analytical purposes. Similarly, 2-bromobenzamides are key intermediates in the synthesis of quinazolinone derivatives, a class of compounds with diverse biological activities.[12]
The value proposition of 2-Bromo-3-fluorobenzoyl chloride is the ability to combine these features:
-
Scaffold Rigidity: The substituted phenyl ring provides a rigid core to orient other functional groups.
-
Metabolic Blocking: The C-F bond is resistant to oxidative metabolism, potentially blocking a metabolic soft spot and increasing the drug's half-life.[1]
-
Vectorial Diversification: One can first form an amide or ester linkage and then use the bromine atom to explore the surrounding chemical space through cross-coupling, a powerful strategy in lead optimization.
Safety, Handling, and Storage
As a reactive acyl chloride, this compound presents significant hazards and requires strict handling protocols.
Table 3: Hazard Summary and Handling Precautions
| Hazard | Description | Recommended Precaution | Source(s) |
| Corrosive | Causes severe skin burns and serious eye damage. | Wear appropriate gloves, lab coat, and chemical safety goggles/face shield. | [13][14][15][16] |
| Lachrymator | Substance which increases the flow of tears. | Always handle inside a certified chemical fume hood. | [14] |
| Water Reactive | Reacts with moisture/water to release corrosive HCl gas. | Store under an inert atmosphere (e.g., nitrogen, argon). Use anhydrous solvents and techniques. | [14][15] |
| Inhalation | May cause respiratory irritation. | Do not breathe vapors or mists. Ensure adequate ventilation. | [13][15] |
-
Handling: All manipulations should be performed in a chemical fume hood by trained personnel.[13][17] Avoid contact with skin, eyes, and clothing.[13]
-
Storage: The compound is moisture-sensitive.[14] It must be stored in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area designated for corrosive materials.[13][14]
-
Incompatible Materials: Avoid contact with strong bases, alcohols, strong oxidizing agents, and water.[13][14]
Conclusion
2-Bromo-3-fluorobenzoyl chloride is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its molecular structure offers three distinct points of chemical utility: a reactive handle for core integration, a site for sophisticated cross-coupling, and a fluorine atom for crucial pharmacokinetic modulation. A thorough understanding of its properties, synthesis, and reactivity empowers researchers to leverage this versatile building block in the rational design and development of next-generation therapeutics.
References
- SAFETY DATA SHEET. (n.d.).
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Kotipalli, T., Kavala, V. R., Janreddy, D., & Yao, C.-F. (2022). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl )benzamide with benzylamine. ResearchGate. Retrieved from [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC. Retrieved from [Link]
- Erol Günal, Ş. (2023). SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES. İstanbul Commerce University Journal of Science, 22(44), 417-424.
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The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. (2020, June 4). Chemistry Stack Exchange. Retrieved from [Link]
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